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Compound of Interest

Compound Name:

Methyl 2-((tert-

butoxycarbonyl)amino)-3-

iodopropanoate

Cat. No.: B1353052 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the starting materials and synthetic routes

for the preparation of N-Boc-3-iodo-L-alanine methyl ester (Boc-3-iodo-Ala-OMe), a crucial

building block in the synthesis of non-natural α-amino acids and for incorporation into peptides.

[1][2] This document outlines the primary synthetic pathways, complete with experimental

protocols and quantitative data, to assist researchers in its efficient preparation.

Core Synthetic Strategy
The most prevalent and well-documented starting material for the synthesis of Boc-3-iodo-Ala-

OMe is N-(tert-butoxycarbonyl)-L-serine methyl ester (Boc-L-Ser-OMe).[1][3][4][5][6] The

general approach involves the conversion of the primary alcohol of the serine side chain into a

suitable leaving group, followed by nucleophilic substitution with an iodide source. Two primary

methods are commonly employed: a two-step procedure involving a tosylate intermediate and

a one-pot iodination reaction.

Two-Step Synthesis via Tosylate Intermediate
This reliable method involves the tosylation of the hydroxyl group of Boc-L-Ser-OMe, followed

by a Finkelstein reaction with sodium iodide.
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Step 1: Synthesis of N-(tert-Butoxycarbonyl)-O-(p-
toluenesulfonyl)-L-serine methyl ester
The initial step is the activation of the hydroxyl group of N-Boc-L-serine methyl ester by

converting it to a tosylate.

Step 2: Synthesis of N-(tert-Butoxycarbonyl)-β-
iodoalanine methyl ester
The tosylated intermediate is then converted to the desired iodo-derivative through nucleophilic

substitution with sodium iodide.
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Experimental Protocol
A. N-(tert-Butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester[3]

A 500-mL round-bottomed flask is charged with 26.1 g (119 mmol) of N-(tert-

butoxycarbonyl)-L-serine methyl ester and 200 mL of dichloromethane.

The solution is cooled to 0°C in an ice bath.

To the cooled solution, 0.700 g (6.0 mmol) of 4-dimethylaminopyridine (4-DMAP), 1.1 g (12

mmol) of triethylamine hydrochloride, and 22.7 g (119 mmol) of freshly recrystallized p-

toluenesulfonyl chloride are added.

A solution of 17 mL (119 mmol) of triethylamine in 50 mL of dichloromethane is added

dropwise to the reaction mixture at 0°C over 40 minutes.

The resulting slurry is stirred at 0°C for 2 hours.

The reaction mixture is then poured into a mixture of 100 mL of ice, 100 mL of water, and 50

mL of 2M HCl solution.

The aqueous layer is extracted with 100 mL of dichloromethane.

The combined organic layers are washed with two 60-mL portions of brine, dried over

magnesium sulfate, and concentrated by rotary evaporation.

The crude product is recrystallized from diethyl ether/petroleum ether to yield 28.3-30.8 g

(64-69%) of the product as a white solid.

B. N-(tert-Butoxycarbonyl)-β-iodoalanine methyl ester[3][7]

A 250-mL round-bottomed flask is charged with 27.8 g (74.0 mmol) of N-(tert-

butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester and 160 mL of acetone.

The solution is stirred at room temperature, and 13.4 g (89.0 mmol) of sodium iodide is

added in one portion.
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The reaction mixture is stirred in the dark for 3 days. An additional 3.3 g (22 mmol) of sodium

iodide is added, and stirring is continued for another day.

The solvent is removed by rotary evaporation, and the residue is partitioned between 100 mL

of water and 100 mL of diethyl ether.

The aqueous layer is extracted with two 50-mL portions of diethyl ether.

The combined organic layers are washed with 50 mL of 10% sodium thiosulfate solution and

50 mL of brine, then dried over magnesium sulfate and concentrated.

The crude product is recrystallized from petroleum ether to yield 19.4-20.0 g (80-82%) of N-

(tert-butoxycarbonyl)-β-iodoalanine methyl ester as white to pale yellow crystals.

One-Pot Synthesis from Boc-L-Serine Methyl Ester
An alternative, more direct method involves a one-pot reaction using triphenylphosphine,

imidazole, and iodine.

Quantitative Data
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Experimental Protocol[1]
A mixture of triphenylphosphine (131 g, 0.500 mol) and imidazole (34 g, 0.50 mol) in 600 mL

of dichloromethane is cooled to 0°C.

Iodine (127 g, 0.50 mol) is added in batches over 30 minutes.

The cooling bath is removed, and the mixture is stirred for 30 minutes.
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The mixture is cooled to 0°C again, and a solution of methyl (R)-2-((tert-

butoxycarbonyl)amino)-3-hydroxypropionate (73 g, 0.33 mol) in 300 mL of dichloromethane

is added dropwise.

After the addition, the cooling bath is removed, and the mixture is warmed to room

temperature and stirred for 1.5 hours.

The reaction mixture is filtered, and the filtrate is concentrated.

Methyl tert-butyl ether (400 mL) is added to the residue, and the mixture is filtered to remove

triphenylphosphine oxide.

The filtrate is concentrated, and the residue is purified by flash column chromatography on

silica gel to afford 74.0 g (68% yield) of the product as a colorless solid.
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Caption: Synthetic routes to Boc-3-iodo-Ala-OMe.

General Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Starting Materials and Synthesis of Boc-3-iodo-Ala-
OMe: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1353052#starting-materials-for-preparing-boc-3-iodo-
ala-ome]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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